(S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13466860
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN2O |
|---|---|
| Molecular Weight | 282.81 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2-chlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C15H23ClN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-7-5-6-8-13(12)16/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1 |
| Standard InChI Key | MPFFBCCZOFTTQO-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1Cl)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC1=CC=CC=C1Cl)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC=CC=C1Cl)C(C)C)N |
Introduction
(S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral organic compound with a molecular formula of C15H23ClN2O and a molecular weight of approximately 282.81 g/mol . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical structure and potential biological activity.
Synthesis and Preparation
The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide typically involves several steps, including the formation of a benzyl bromide intermediate followed by nucleophilic substitution with an appropriate amine. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions and Applications
This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, due to the presence of reactive functional groups. These reactions can lead to the formation of diverse derivatives with potential applications in medicinal chemistry and organic synthesis.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Sodium cyanide | Substituted benzyl derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume